molecular formula C13H26O2 B14441603 1-Hydroxytridecan-4-one CAS No. 77328-82-6

1-Hydroxytridecan-4-one

Cat. No.: B14441603
CAS No.: 77328-82-6
M. Wt: 214.34 g/mol
InChI Key: LNTIUYMOFOYTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Hydroxytridecan-4-one, more commonly known in scientific literature as Cholera Autoinducer-1 (CAI-1), is the primary quorum-sensing signaling molecule in the pathogen Vibrio cholerae . Its chemical structure is identified as (S)-3-hydroxytridecan-4-one . This α-hydroxyketone is biosynthesized from (S)-2-aminobutyrate and decanoyl coenzyme A by the enzyme CqsA, a pyridoxal phosphate (PLP)-dependent acyl-CoA transferase . The initial product of this enzymatic reaction is 3-aminotridecan-4-one (amino-CAI-1), which is subsequently converted to the active hydroxyketone CAI-1 in a CqsA-independent manner . In Vibrio cholerae, CAI-1 functions as a core chemical signal for monitoring population density. At high cell density, the accumulation of CAI-1 binds to its membrane-bound receptor, CqsS, initiating a phosphorylation cascade that ultimately represses genes required for virulence factor production and biofilm formation . This makes CAI-1 a critical regulator of the bacterium's pathogenicity. Given its central role, CAI-1 and its analogs are investigated as potential lead molecules for anti-virulence therapeutics, offering a novel strategy to treat cholera by "disarming" the pathogen rather than killing it . Researchers utilize this molecule to probe the mechanisms of bacterial communication, virulence regulation, and to develop novel approaches for anti-infective therapy. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

77328-82-6

Molecular Formula

C13H26O2

Molecular Weight

214.34 g/mol

IUPAC Name

1-hydroxytridecan-4-one

InChI

InChI=1S/C13H26O2/c1-2-3-4-5-6-7-8-10-13(15)11-9-12-14/h14H,2-12H2,1H3

InChI Key

LNTIUYMOFOYTIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)CCCO

Origin of Product

United States

Biosynthesis and Enzymology

Enzymatic Pathways for (S)-3-Hydroxytridecan-4-one Production

Mechanistic Insights into CqsA Catalysis: Pyridoxal (B1214274) Phosphate (B84403) (PLP)-Dependence

The catalytic activity of CqsA is critically dependent on the cofactor pyridoxal phosphate (PLP), the active form of vitamin B6. nih.govmdpi.comnih.govwikipedia.org CqsA functions as a PLP-dependent aminotransferase-like enzyme. nih.govmdpi.comacs.org The PLP cofactor is covalently bound to a conserved lysine (B10760008) residue in the active site of the enzyme, forming an internal aldimine. mdpi.comwikipedia.org During catalysis, the amino substrate displaces the lysine to form an external aldimine. wikipedia.org The unique mechanism of CqsA involves a single catalytic process that merges a β,γ-elimination of SAM with an acyltransferase reaction. nih.govnih.govfigshare.comresearchgate.net This PLP-dependent mechanism facilitates the crucial carbon-carbon bond formation required to produce the backbone of the autoinducer molecule. nih.gov

Transcriptional and Post-Transcriptional Regulation of Biosynthetic Enzymes

The production of 1-hydroxytridecan-4-one is tightly controlled through the regulation of its biosynthetic enzymes, primarily CqsA. This regulation occurs at both the transcriptional and, more significantly, the post-transcriptional levels.

Regulatory Factor Target Level of Regulation Effect
cAMP-CRP complexcqsA mRNAPost-transcriptionalEnhances mRNA stability, increases CqsA expression

Mechanisms of Quorum Sensing Action in Microbial Systems

Role of 1-Hydroxytridecan-4-one (CAI-1) in Bacterial Cell-Cell Communication

Quorum Sensing in Vibrio cholerae

Quorum Sensing in Other Vibrio Species and Photobacterium angustum

Vibrio parahaemolyticus : This marine bacterium, a common cause of seafood-borne gastroenteritis, also employs a CqsA/CqsS-type system. researchgate.netfrontiersin.org In V. parahaemolyticus, the autoinducer is 3-hydroxyundecan-4-one (a C11 analog of CAI-1). researchgate.netresearchgate.net This signaling molecule is involved in regulating colony morphology. researchgate.net

Vibrio harveyi : A bioluminescent marine bacterium, V. harveyi possesses a more complex QS network that integrates signals from three different autoinducers, including a CAI-1 analog. frontiersin.orgnih.govasm.org The V. harveyi CAI-1 is (Z)-3-aminoundec-2-en-4-one (Ea-C8-CAI-1), which has an 8-carbon tail. frontiersin.orgprinceton.edu This system, along with two other parallel QS circuits, controls bioluminescence and the expression of over 100 other genes. frontiersin.orgnih.govasm.org The CqsS receptor in V. harveyi shows a high degree of specificity for its cognate C8-tailed ligand. princeton.edu

Photobacterium angustum : This marine bacterium also possesses the cqsA and cqsS genes. nih.govnih.gov Interestingly, many strains have a frameshift mutation in cqsA that would be predicted to abolish the production of CAI-1. nih.govnih.gov However, under certain stressful growth conditions, the bacterium can overcome this frameshift, possibly through a ribosomal slippage mechanism, to produce a mixture of CAI-1 molecules, including those with 8- and 10-carbon tails. nih.govnih.gov The CqsS receptor in P. angustum can detect this variety of CAI-1 signals, with a preference for those with 10-carbon tails. nih.govnih.gov This suggests that in P. angustum, the CAI-1 signaling system may be important for adaptation to challenging environments. nih.govnih.gov

Signal Transduction Cascade Initiated by this compound

Interaction with the Cognate Membrane-Bound Histidine Kinase Receptor CqsS

Modulation of CqsS Kinase and Phosphatase Activities upon Ligand Binding

Phosphorelay System Components: LuxU and LuxO

The signal from the CqsS receptor is transmitted through a phosphorelay system involving two key proteins: LuxU and LuxO. nih.govnih.govwiley.com This phosphorelay is a common feature in the quorum-sensing circuits of Vibrio species. nih.govnih.govnih.gov

LuxU : This protein acts as a phosphotransfer protein. nih.govnih.govasm.org In the low cell density state, the phosphate (B84403) group from the autophosphorylated CqsS is transferred to a conserved histidine residue on LuxU. researchgate.netnih.gov

LuxO : LuxU then transfers the phosphoryl group to a conserved aspartate residue on the response regulator protein, LuxO. researchgate.netnih.govwiley.com Phosphorylated LuxO is the active form of the protein and acts as a transcriptional regulator. nih.govwiley.com In V. cholerae, phosphorylated LuxO activates the expression of small regulatory RNAs (Qrr sRNAs), which in turn control the expression of master regulators of virulence and biofilm formation. researchgate.netplos.org

Regulation of Gene Expression via Small Regulatory RNAs (Qrr1-4)

At the core of the this compound signaling pathway is a set of four homologous small regulatory RNAs (sRNAs), designated Qrr1, Qrr2, Qrr3, and Qrr4. embopress.org The expression of these Qrr sRNAs is inversely proportional to the concentration of this compound in the environment.

Control of Downstream Transcriptional Regulators: AphA and HapR

The Qrr sRNAs function as the critical link between the detection of this compound and the master regulators of gene expression. They exert their control at the post-transcriptional level on two key transcription factors: AphA, the master regulator of the low-cell-density state, and HapR, the master regulator of the high-cell-density state. plos.orgnih.govoup.com

Therefore, the signaling pathway can be summarized as follows:

Low this compound (Low Cell Density): CqsS is a kinase → LuxO is phosphorylated → Qrr1-4 sRNAs are expressed → AphA is produced, and HapR production is repressed. nih.govsemanticscholar.orgd-nb.info

High this compound (High Cell Density): CqsS is a phosphatase → LuxO is dephosphorylated → Qrr1-4 sRNAs are NOT expressed → HapR is produced, and AphA production is repressed. researchgate.netnih.govoup.com

This reciprocal control of AphA and HapR is central to the switch between individual and group behaviors in Vibrio cholerae. semanticscholar.org

Condition (Cell Density)This compound LevelCqsS Receptor ActivityLuxO StateQrr1-4 sRNA ExpressionDominant Transcriptional Regulator
LowLowKinasePhosphorylated (Active)HighAphA
HighHighPhosphataseDephosphorylated (Inactive)LowHapR

Biological Processes Regulated by this compound Mediated Quorum Sensing

The tightly regulated switch between AphA and HapR dominance, governed by the concentration of this compound, controls a wide array of critical biological functions in Vibrio cholerae. These include the expression of virulence factors, the formation of biofilms, motility, and the capacity for horizontal gene transfer.

Modulation of Bacterial Virulence Factor Production

The production of key virulence factors in Vibrio cholerae, the causative agent of cholera, is repressed at high cell densities in a process directly controlled by this compound. nih.govwalshmedicalmedia.com At low cell densities, when AphA is the dominant regulator, the genes encoding cholera toxin (CT) and the toxin-coregulated pilus (TCP) are expressed. pnas.org These factors are essential for intestinal colonization and the pathology of the disease. pnas.org

As the bacterial population grows within the host, the concentration of this compound increases. This leads to the production of HapR, which acts as a repressor of the virulence cascade. nih.govpnas.org The cessation of virulence factor production is considered a crucial step that allows the bacteria to detach from the intestinal epithelium and be shed from the host, facilitating transmission. nih.gov The provision of synthetic this compound to V. cholerae cultures has been shown to terminate the production of virulence factors. scilit.com

Regulation of Biofilm Formation and Dispersion

Biofilm formation, a process where bacteria adhere to surfaces and encase themselves in a protective matrix, is also under the strict control of the this compound quorum-sensing circuit. Biofilm development is a low-cell-density behavior. asm.orgnih.gov Under these conditions, the absence of this compound allows for the expression of genes necessary for biofilm matrix production. nih.gov

Influence on Bacterial Motility (e.g., Swarming, Colony Morphology)

Bacterial motility is intrinsically linked to behaviors like biofilm formation and virulence. Swarming motility, a form of rapid, multicellular movement across a surface powered by flagella, is often regulated antagonistically to the sessile, biofilm lifestyle. nih.gov The quorum-sensing system involving this compound influences these motile behaviors.

In various Vibrio species, quorum sensing is a known regulator of swarming and colony morphology. researchgate.net Given that high concentrations of this compound lead to the repression of biofilm formation, it consequently favors a more motile, planktonic state. Research in Vibrio parahaemolyticus, a close relative of V. cholerae, has shown that its CqsA enzyme, which produces a similar α-hydroxyketone autoinducer, directly regulates colony morphology. researchgate.net While swimming motility allows bacteria to reach a surface, swarming is a collective behavior on that surface, and its regulation is complex, often requiring specific environmental cues in addition to quorum-sensing signals. nih.govmdpi.com

Induction of Natural Competence and Horizontal Gene Transfer

Natural competence is a physiological state in which bacteria can take up extracellular DNA from their environment, a process that is a primary driver of horizontal gene transfer. ubc.ca In Vibrio cholerae, this process is not only induced by environmental cues like the presence of chitin (B13524) but is also strongly and positively regulated by quorum sensing. asm.orgnih.gov

The species-specific signaling molecule this compound plays a major role in inducing natural competence, leading to the suggestion that it acts as a "competence pheromone". asm.org This ensures that DNA uptake, a potentially risky process, occurs when the population of kin is sufficiently dense. The high-cell-density regulator HapR, produced in response to this compound, is required for efficient transformation in some strains. researchgate.net One mechanism by which HapR promotes competence is by inhibiting the expression of an extracellular nuclease (Dns) that would otherwise degrade free DNA in the environment, thereby preserving it for uptake. researchgate.net This links the detection of a dense sibling population directly to the enhanced ability to acquire new genetic material.

Table 2: Biological Processes Regulated by this compound

Biological ProcessEffect of Low this compound (Low Cell Density)Effect of High this compound (High Cell Density)Key Regulator(s)
Virulence Factor ProductionActivatedRepressedAphA (activates), HapR (represses)
Biofilm FormationActivatedRepressedHapR (represses vps genes)
DispersionInhibitedPromotedHapR
Motility (Swarming)Generally repressed (favors biofilm)Generally promoted (antagonistic to biofilm)HapR
Natural Competence (DNA Uptake)LowInducedHapR (inhibits Dns nuclease)

Control of Intestinal Detachment in Host Colonization

In the context of host infection, quorum sensing plays a pivotal role in modulating virulence and biofilm dynamics. For V. cholerae, colonization of the host intestine is a critical step in its infection cycle. nih.govnih.gov At low cell densities, the absence of autoinducers like (S)-3-hydroxytridecan-4-one leads to the formation of biofilms, which are surface-associated communities of bacteria. nih.govbiorxiv.org These biofilms can offer protection, for instance, against the acidic environment of the stomach. nih.gov

Regulation of Extracellular Protease Secretion

The secretion of extracellular enzymes, including proteases, is a tightly regulated process in many pathogenic bacteria and is often linked to quorum sensing. nih.govfrontiersin.org These proteases can act as virulence factors, degrading host tissues and providing nutrients for the bacteria. frontiersin.org

Interactions and Synergy with Parallel Quorum Sensing Systems

Bacteria rarely rely on a single signaling pathway. Instead, they often integrate information from multiple autoinducers through complex, interconnected quorum-sensing circuits. V. cholerae possesses a sophisticated network that processes signals from several molecules simultaneously, including (S)-3-hydroxytridecan-4-one. semanticscholar.orgplos.org

Synergistic Action with Autoinducer-2 (AI-2) System (LuxS/LuxPQ)

Cross-Talk with Other Autoinducers (e.g., DPO, HAI-1, LAI-1)

Mechanisms of Inter-Species and Intra-Genera Communication

Advanced Analytical Methodologies for Research

Chromatographic and Spectrometric Techniques for Characterization

Chromatographic separation coupled with mass spectrometric detection provides the high sensitivity and specificity required to identify and characterize 1-Hydroxytridecan-4-one and its precursors in complex biological matrices.

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the structural elucidation of novel compounds and the confirmation of known ones by providing highly accurate mass measurements. In the context of this compound research, HRMS is instrumental in determining the elemental composition of biosynthetic intermediates and products. nih.gov

Table 1: Exemplary HRMS Data for a CAI-1 Biosynthetic Intermediate

Parameter Value Reference
Compound 3-aminotridec-2-en-4-one (Ea-CAI-1) nih.gov
Ionization Mode Positive nih.gov
Observed [M+H]⁺ (m/z) 212.2009 nih.gov
Calculated [M+H]⁺ (m/z) 212.2014 nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool for the separation, detection, and quantification of specific molecules within complex mixtures. researchgate.net This technique combines the resolving power of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry.

Table 2: General LC-MS/MS Parameters for this compound Analysis

Parameter Typical Setting
Liquid Chromatography
Column C18 Reverse-Phase
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 200-400 µL/min
Injection Volume 5-10 µL
Mass Spectrometry
Ionization Mode Positive Electrospray Ionization (ESI+)
Precursor Ion [M+H]⁺ Specific m/z for this compound
Collision Gas Argon

This interactive table outlines typical parameters for the quantitative analysis of this compound using Liquid Chromatography-Tandem Mass Spectrometry.

Gas chromatography-mass spectrometry (GC-MS) is a robust technique for the analysis of volatile and semi-volatile compounds. phcog.com While less commonly cited for this compound itself, which has a relatively high boiling point, GC-MS can be a valuable tool for analyzing related, more volatile precursors or breakdown products. phcog.comspringernature.com

For a compound like this compound, analysis by GC-MS would likely require a derivatization step to increase its volatility and thermal stability. A common approach is silylation, which converts the hydroxyl group into a trimethylsilyl (TMS) ether. The derivatized compound can then be readily separated on a non-polar capillary column and identified based on its characteristic retention time and mass spectrum. The electron ionization (EI) mass spectra generated by GC-MS provide distinct fragmentation patterns that can be used for structural confirmation and library matching. researchgate.net

Table 3: Hypothetical GC-MS Method Parameters for Derivatized this compound

Parameter Example Setting
Derivatization Agent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
Gas Chromatography
Column HP-5MS (or equivalent)
Carrier Gas Helium
Inlet Temperature 250°C
Oven Program Start at 100°C, ramp to 280°C
Mass Spectrometry
Ionization Mode Electron Ionization (EI, 70 eV)
Mass Range 50-500 amu

This interactive table presents a hypothetical set of parameters for the analysis of derivatized this compound via Gas Chromatography-Mass Spectrometry.

Bioanalytical Assays for Functional Activity and Quantification

Beyond structural characterization, it is essential to measure the biological activity of this compound. Bioanalytical assays provide a functional readout of the molecule's ability to induce a quorum-sensing response.

Bioluminescence-based reporter bioassays are a highly sensitive and specific method for quantifying the functional activity of autoinducers like this compound. mdpi.com These assays utilize genetically engineered reporter strains of bacteria, typically V. cholerae, that contain a fusion of a quorum-sensing responsive promoter to the luxCDABE operon, which encodes the machinery for light production. nih.gov

Table 4: Bioluminescence Bioassay Results for CAI-1 and Related Analogs

Compound Reporter Strain EC₅₀ (µM) Reference
(S)-3-hydroxytridecan-4-one (CAI-1) V. cholerae ~1.5 nih.gov
(S)-3-aminotridecan-4-one (S-amino-CAI-1) V. cholerae ~1.0 nih.gov

Table 5: Relative Gene Expression Changes in Response to Quorum Sensing

Gene Target Condition Fold Change in Expression Biological Role Reference
hapR High Cell Density (CAI-1 present) Increased Master QS Regulator nih.govnih.gov
qrr4 High Cell Density (CAI-1 present) Decreased Small regulatory RNA nih.gov
hapA High Cell Density (CAI-1 present) Increased Hemagglutinin/protease nih.gov

RNA Sequencing (RNA-seq) for Global Transcriptome Profiling

The methodology typically involves treating a bacterial culture with this compound and a control culture without the molecule. After a specific incubation period, total RNA is extracted from both cultures. This RNA is then converted to a library of cDNA fragments, which are subsequently sequenced using next-generation sequencing platforms. The resulting sequence reads are mapped back to the reference genome to quantify the expression level of each gene.

A key aspect of quorum sensing in V. cholerae is the role of small regulatory RNAs (sRNAs), particularly the Quorum Regulatory RNAs (Qrr sRNAs). researchgate.net These sRNAs are central to the quorum-sensing cascade, and RNA-seq can effectively capture changes in their expression levels, which might be missed by other methods like microarrays. oup.com By analyzing the expression of both protein-coding genes and non-coding RNAs, RNA-seq offers a holistic view of the regulatory network governed by this compound.

The data generated from RNA-seq experiments can be presented in various formats, with volcano plots and heatmaps being common visualization tools to highlight differentially expressed genes. The table below provides a hypothetical representation of RNA-seq data, illustrating how the expression of key quorum sensing-related genes in V. cholerae might be affected by this compound.

Table 1: Hypothetical RNA-seq Data on Differentially Expressed Genes in Vibrio cholerae in Response to this compound.

GeneFunctionLog2 Fold ChangeP-valueRegulation
hapRMaster quorum-sensing regulator (high cell density)+3.5<0.001Upregulated
aphAMaster quorum-sensing regulator (low cell density)-4.2<0.001Downregulated
qrr1-4Quorum regulatory sRNAs-5.0<0.001Downregulated
vpsTBiofilm transcriptional activator-2.8<0.01Downregulated
ctxACholera toxin A subunit-3.1<0.01Downregulated

Advanced Experimental Systems for Quorum Sensing Studies

Application of Microfluidic Gradient Chambers

Microfluidic gradient chambers are advanced tools that allow for the precise spatial and temporal control of chemical environments on a microscopic scale. These devices are particularly well-suited for studying bacterial chemotaxis and quorum sensing in response to signaling molecules like this compound. By generating stable and well-defined concentration gradients of this compound, researchers can observe bacterial behavior with high resolution.

A typical microfluidic device for studying chemotaxis consists of a source channel containing the chemoattractant (in this case, this compound) and a sink channel with a buffer solution. These channels are connected to a viewing chamber where the bacteria are introduced. The gentle, laminar flow within the microchannels allows for the predictable diffusion of the signaling molecule, creating a stable gradient across the chamber. This setup enables the direct observation of bacterial migration towards or away from the compound.

The use of microfluidics offers several advantages over traditional chemotaxis assays, such as the swarm plate method. These include:

Precise Gradient Control: The ability to generate stable and customizable gradients of this compound.

Real-Time Observation: Live-cell imaging can be used to track the movement of individual bacteria in response to the gradient.

High-Throughput Screening: Multiple gradients and conditions can be tested simultaneously on a single chip.

Reduced Reagent Consumption: The small scale of microfluidic devices significantly reduces the amount of this compound and other reagents needed.

These systems can be used to quantify key chemotactic parameters, such as chemotactic velocity and the chemotactic index, providing quantitative data on the potency of this compound as a signaling molecule.

Co-culture Models for Simulating Interspecies Signaling

In natural environments, bacteria rarely exist as monocultures. Instead, they are part of complex, multispecies communities where interspecies communication is common. Co-culture models are experimental systems designed to mimic these interactions in a controlled laboratory setting. These models are invaluable for studying how this compound, a species-specific signaling molecule in Vibrio, might affect or be affected by other bacterial species.

For example, a co-culture of Vibrio cholerae and a gut commensal bacterium like Escherichia coli could be established to investigate how the presence of E. coli influences the production of or response to this compound by V. cholerae. nih.govresearchgate.net It is known that some bacteria can degrade or modify the signaling molecules of other species, a phenomenon known as quorum quenching. Co-culture models can be used to screen for such interactions.

These models can range from simple mixed-flask cultures to more sophisticated systems that spatially separate the two species while allowing for the diffusion of signaling molecules. For instance, transwell assays, where two bacterial species are separated by a semi-permeable membrane, can be used to study the effects of secreted molecules without direct cell-to-cell contact.

By analyzing changes in gene expression, biofilm formation, or virulence factor production in the co-culture system, researchers can gain insights into the role of this compound in mediating interspecies interactions. Recent studies have shown that co-culturing V. cholerae with certain gut microbes can enhance its biofilm formation, a process regulated by quorum sensing. elifesciences.orgnih.gov

Synthetic Ecology Approaches

Synthetic ecology combines the principles of synthetic biology and microbial ecology to construct and study simplified, well-defined microbial communities. nih.govnih.govresearchgate.net This approach allows researchers to engineer microbial consortia with specific communication pathways to dissect the complexities of quorum sensing. In the context of this compound, synthetic ecology can be used to create engineered bacterial strains that act as biosensors for this molecule.

Furthermore, synthetic ecology allows for the construction of artificial ecosystems where the role of this compound can be studied in a highly controlled manner. For instance, a two-species system could be designed where one species is engineered to produce this compound, and the other is engineered to respond to it in a predictable way. This allows for the systematic investigation of factors that influence signal production, diffusion, and response without the confounding variables present in natural ecosystems.

These synthetic systems can also be used to explore concepts like signal amplification, signal relay, and the evolution of communication networks. By building these systems from the ground up, researchers can test specific hypotheses about the ecological role of quorum sensing and molecules like this compound. nih.govasm.org

Sample Preparation Techniques for this compound Analysis

Derivatization Strategies for Enhanced Detection

The sensitive and accurate detection of this compound, especially from complex biological matrices, often requires a sample preparation step to enhance its analytical properties. Derivatization is a chemical modification technique used to convert an analyte into a product with improved characteristics for separation and detection by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

For a compound like this compound, which contains both a hydroxyl (-OH) and a keto (C=O) functional group, several derivatization strategies can be employed.

One common approach for carbonyl compounds is oximation . This involves reacting the ketone group with an oximation reagent, such as O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA). sigmaaldrich.comnih.govresearchgate.net The resulting oxime derivative is more volatile and thermally stable, making it suitable for GC analysis. The pentafluorobenzyl group is highly electronegative, which makes the derivative particularly sensitive to detection by electron capture detection (ECD) or negative chemical ionization (NCI) mass spectrometry, significantly lowering the limits of detection. nih.govresearchgate.net

Another two-step derivatization strategy involves methoximation followed by silylation . youtube.comnih.gov

Methoximation: The ketone group is first reacted with methoxyamine hydrochloride to form a methoxime. This step protects the carbonyl group and prevents the formation of multiple derivatives from tautomers. youtube.com

Silylation: The hydroxyl group is then derivatized using a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). This replaces the active hydrogen on the hydroxyl group with a trimethylsilyl (TMS) group, increasing the volatility and thermal stability of the molecule. youtube.commdpi.com

The choice of derivatization strategy depends on the analytical platform being used and the specific requirements of the analysis. The table below summarizes these two common derivatization strategies for this compound.

Table 2: Derivatization Strategies for this compound.

StrategyReagent(s)Target Functional Group(s)AdvantagesPrimary Analytical Method
OximationO-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA)KetoneIncreases volatility; enhances sensitivity for ECD and NCI-MS.GC-MS
Methoximation + Silylation1. Methoxyamine hydrochloride 2. N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)1. Ketone 2. HydroxylIncreases volatility and thermal stability; prevents tautomerization.GC-MS

These derivatization techniques are crucial for overcoming challenges associated with the direct analysis of this compound, such as low volatility and potential thermal degradation, thereby enabling more robust and sensitive quantification in research settings.

Extraction and Purification Methodologies from Biological Matrices

The extraction and purification of a moderately lipophilic compound like this compound from a complex biological matrix would typically involve liquid-liquid extraction (LLE) or solid-phase extraction (SPE). The choice of method would depend on the nature of the biological sample (e.g., plasma, tissue, cell culture).

Subsequent purification could involve techniques like column chromatography or preparative thin-layer chromatography to isolate the compound of interest from co-extracted lipids and other matrix components.

Table 2: General Extraction and Purification Strategies for Long-Chain Ketones

StepMethodDetails
Extraction Liquid-Liquid Extraction (LLE)Extraction from aqueous samples using immiscible organic solvents such as dichloromethane, ethyl acetate, or hexane.
Solid-Phase Extraction (SPE)Use of a solid sorbent (e.g., C18) to retain the analyte from the sample matrix, followed by elution with an appropriate solvent.
Purification Column ChromatographySeparation based on polarity using a stationary phase like silica gel and a mobile phase of varying polarity.
Thin-Layer Chromatography (TLC)Preparative TLC can be used for small-scale purification.

Synthetic Chemistry and Analog Design

Total Synthesis of 1-Hydroxytridecan-4-one and its Stereoisomers (R and S)

Rational Design and Synthesis of Structural Analogs

C8-CAI-1 ((S)-3-hydroxyundecan-4-one) : This analog features a shorter eight-carbon acyl tail instead of the natural ten-carbon tail. pnas.org Studies have shown that C8-CAI-1 acts as a weak agonist for the V. cholerae CqsS receptor, indicating that while the receptor can accommodate a shorter chain, it results in reduced activity. oup.comnih.gov

C11-CAI-1VP : Analogs with slightly longer or altered chains have also been explored. For instance, Vibrio harveyi produces and detects Ea-C8-CAI-1, an 11-carbon backbone molecule ((Z)-3-aminoundec-2-en-4-one), highlighting how different species have adapted the core structure for specific signaling. mdpi.comnih.gov

C15-LAI-1 (3-hydroxypentadecan-4-one) : The pathogen Legionella pneumophila utilizes a CAI-1 analog with a longer, C12 acyl tail (resulting in a 15-carbon backbone), known as LAI-1. mdpi.comprinceton.edu This demonstrates that the general α-hydroxy ketone scaffold is conserved across different bacterial genera, while the acyl chain length provides species-specific signaling fidelity. princeton.edu

Systematic modifications have revealed that the CqsS receptor is somewhat permissive regarding the acyl tail length, but activity diminishes significantly when the chain is shortened or lengthened by more than a few carbons. princeton.edu

The polar head group, containing the α-hydroxy ketone, is essential for receptor interaction, likely through hydrogen bonding. princeton.edu Modifications to this region have led to the discovery of both agonists and antagonists.

Phenyl-CAI-1 (P-CAI-1) : Replacing the ethyl group of the head with a bulky phenyl group results in an analog that acts as a CqsS antagonist. pnas.orgoup.com This suggests that the size of the head group is a critical factor and that the binding pocket cannot accommodate large substitutions without disrupting the signaling output. princeton.edu

Amino-CAI-1 ((S)-3-aminotridecan-4-one) : Substituting the C3-hydroxyl group with an amino group produces an analog, Amino-CAI-1, that is a potent agonist, with activity nearly indistinguishable from the natural CAI-1. princeton.edunih.govpnas.org In fact, the biosynthetic precursor to CAI-1 is an amino-derivative, Ea-CAI-1, which is also a highly potent agonist. nih.gov This indicates that the receptor can effectively recognize both hydroxyl and amino groups at this position.

The following table summarizes the key structural analogs and their primary characteristics.

Analog NameStructural ModificationPrimary ActivityReference
C8-CAI-1Shortened acyl tail (8 carbons)Weak Agonist pnas.orgoup.com
C15-LAI-1Lengthened acyl tail (12 carbons)Agonist (in L. pneumophila) mdpi.comprinceton.edu
Phenyl-CAI-1Bulky phenyl group on headAntagonist pnas.orgoup.com
Amino-CAI-1C3-hydroxyl replaced by amino groupPotent Agonist nih.govpnas.org

Structure-Activity Relationship (SAR) Studies of Analogs

Elucidation of Receptor (CqsS) Specificity for Different Moieties

Impact of CqsS Residues F162 on Head Group Recognition

Table 1: Impact of CqsS F162 on Ligand Recognition

CqsS Variant Ligand Activity Finding Reference
Wild-Type CAI-1 Agonist Native ligand activates the receptor. pnas.org
Wild-Type Phenyl-CAI-1 Antagonist Bulky head group prevents activation. oup.com
F162 Mutants Phenyl-CAI-1 Variable Mutations can facilitate binding of analogs with modified head groups. mdpi.com
F162 Mutants CAI-1 Insensitive Mutants selected for insensitivity to the native ligand. nih.govoup.com
Determination of Tail Length Preference by CqsS Residue C170

Table 2: Role of CqsS C170 in Tail Length Specificity

CqsS Variant Ligand Tail Length Activity Finding Reference
V. cholerae WT (C170) CAI-1 C10 Strong Agonist Prefers C10 tail. pnas.orgmdpi.com
V. cholerae WT (C170) C8-CAI-1 C8 Weak Agonist Also accepts C8 tail with lower affinity. mdpi.comoup.com
V. cholerae C170Y/F Mutant C8-CAI-1 C8 Agonist Mutant receptor prefers the shorter tail. pnas.orgoup.com
V. cholerae C170Y Mutant CAI-1 C10 Antagonist Native ligand becomes an antagonist for the mutant. pnas.org
V. harveyi WT (F175) CAI-1 C10 No Response Does not recognize the C10 tail. oup.com
V. harveyi F175C Mutant CAI-1 C10 Agonist Mutation relaxes specificity to allow C10 tail binding. oup.com

Identification of Agonist and Antagonist Analogs

The targeted design and synthesis of this compound analogs have been instrumental in probing the CqsS receptor and identifying molecules that can either mimic (agonists) or block (antagonists) its activity. princeton.edunih.gov These chemical tools are crucial for studying the intricacies of the quorum-sensing signaling cascade. nih.govprinceton.edu

Table 3: Identified Analogs of this compound

Compound Name Analog Type Structural Modification Effect on Wild-Type CqsS Reference
C8-CAI-1 Agonist (Weak) Shortened acyl tail (8 carbons) Activates the receptor, but less effectively than CAI-1. pnas.orgoup.com
Phenyl-CAI-1 (P-CAI-1) Antagonist Bulky phenyl group on the head Binds to the receptor but prevents activation. mdpi.comoup.com
CAI-1 Agonist (Native) 10-carbon acyl tail, hydroxyl head group Potently activates the receptor. pnas.orgnih.gov

Ecological and Evolutionary Aspects in Microbial Communication

Natural Occurrence and Distribution of 1-Hydroxytridecan-4-one in Microbial Habitats

Evolutionary Conservation and Divergence of Alpha-Hydroxyketone Signaling Systems Across Bacterial Species

The alpha-hydroxyketone (AHK) signaling system, typified by the CqsA synthase and CqsS receptor pair, demonstrates a fascinating interplay of evolutionary conservation and divergence across different bacterial species. The core genetic architecture is conserved among many members of the Vibrio genus and has a homologous system, the Lqs (Legionella quorum sensing) system, in the pathogen Legionella pneumophila. oup.comnih.govtandfonline.com This conservation points to a common ancestral origin for this mode of cell-to-cell communication.

Table 1: Divergence in Alpha-Hydroxyketone (AHK) Signaling Systems
OrganismSignaling SystemSignal Molecule ProducedChemical StructureKey Receptor Residue for Specificity
Vibrio choleraeCqsA/CqsSCAI-1(S)-3-hydroxytridecan-4-one (C10 tail)C170
Vibrio harveyiCqsA/CqsSEa-C8-CAI-1(Z)-3-aminoundec-2-en-4-one (C8 tail)F175
Legionella pneumophilaLqsA/LqsSLAI-13-hydroxypentadecane-4-one (C15 structure)Not specified

Role of this compound in Microbial Community Dynamics

Adaptive Significance of Quorum Sensing via this compound in Environmental Niches

In broader marine environments, this signaling system is crucial for competing for resources and colonizing surfaces. oup.com Coordinated behaviors such as the production of public goods, including extracellular enzymes for degrading complex organic matter, are regulated by quorum sensing. oup.com By synchronizing their activities, populations of Vibrio can efficiently break down and utilize nutrients that would be inaccessible to individual cells. This collective action enhances their ability to establish themselves within marine biogeochemical cycles and outcompete other microorganisms for limited resources, highlighting the profound adaptive importance of this chemical communication system. oup.com

Mechanisms of Hydrophobic Signal Trafficking (e.g., via Outer Membrane Vesicles)

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Hydroxytridecan-4-one, and how do their yields and purity compare?

  • Methodological Answer : The most common synthesis involves the oxidation of tridecan-4-ol using Jones reagent (CrO₃ in H₂SO₄) or pyridinium chlorochromate (PCC). Yields typically range from 60–75%, with purity confirmed via GC-MS (>95%) . Alternative methods include catalytic oxidation with ruthenium-based catalysts under mild conditions, which reduce byproduct formation but require specialized equipment . For reproducibility, experimental protocols must detail solvent systems, temperature control (±2°C), and inert atmosphere conditions .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral markers should researchers prioritize?

  • Methodological Answer :

  • NMR : In 1^1H NMR, the hydroxyl proton appears as a broad singlet (δ 1.5–2.0 ppm), while the ketone group influences adjacent protons (δ 2.3–2.6 ppm). 13^13C NMR shows the carbonyl carbon at ~210 ppm .
  • IR : A strong absorption band near 1700 cm⁻¹ confirms the ketone group, while the hydroxyl stretch appears at 3200–3600 cm⁻¹ .
  • Mass Spec : The molecular ion peak (m/z 200) and fragmentation patterns (e.g., loss of H₂O at m/z 182) are diagnostic .

Q. How can researchers ensure the purity of this compound during isolation?

  • Methodological Answer : Use silica gel column chromatography (hexane:ethyl acetate, 4:1) followed by recrystallization in ethanol at low temperatures (0–5°C) to remove polar impurities. Monitor purity via TLC (Rf ~0.4 in hexane:ethyl acetate) and HPLC (retention time ~8.2 min, C18 column) .

Advanced Research Questions

Q. How should researchers resolve contradictions in reported melting points (mp) of this compound across studies?

  • Methodological Answer : Discrepancies in mp (e.g., 42–46°C vs. 48–50°C) often stem from polymorphic forms or residual solvents. Conduct differential scanning calorimetry (DSC) to identify polymorphs and thermogravimetric analysis (TGA) to detect solvent traces. Cross-validate with X-ray crystallography to confirm crystal structure .

Q. What experimental design strategies mitigate side reactions during the synthesis of this compound?

  • Methodological Answer :

  • Variable Control : Optimize reaction time (≤4 hours) and stoichiometry (1:1.2 alcohol:oxidizer ratio) to prevent over-oxidation.
  • Byproduct Analysis : Use GC-MS to detect intermediates like tridecan-4-one-1-acid, which forms at high temperatures (>80°C).
  • Statistical Validation : Apply a factorial design (e.g., 2³ design) to test temperature, catalyst loading, and solvent effects on yield .

Q. How can computational modeling predict the reactivity of this compound in novel reaction environments?

  • Methodological Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to simulate electron density maps and frontier molecular orbitals. Compare activation energies for keto-enol tautomerism under acidic vs. basic conditions. Validate predictions with kinetic studies using UV-Vis spectroscopy .

Data Contradiction and Validation

Q. Why do NMR spectra of this compound vary between deuterated chloroform (CDCl₃) and dimethyl sulfoxide (DMSO-d₆)?

  • Methodological Answer : In DMSO-d₆, hydrogen bonding between the hydroxyl group and solvent shifts the OH proton downfield (δ 4.5–5.0 ppm) and splits adjacent proton signals. In CDCl₃, the hydroxyl proton is less resolved. Always report solvent effects and use 2D NMR (COSY, HSQC) to assign overlapping peaks .

Q. What strategies address discrepancies in biological activity data for this compound derivatives?

  • Methodological Answer :

  • Standardize Assays : Use identical cell lines (e.g., HEK-293) and negative controls in cytotoxicity studies.
  • Data Normalization : Express IC₅₀ values relative to a reference compound (e.g., doxorubicin) to account for inter-lab variability.
  • Meta-Analysis : Pool data from ≥3 independent studies and apply a random-effects model to assess heterogeneity .

Guidance for Reproducibility

  • Experimental Replication : Adhere to Beilstein Journal guidelines for detailing reaction conditions (e.g., stirring rate, glassware type) .
  • Data Archiving : Deposit raw spectral data in repositories like Zenodo and cite DOIs in publications .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.